2,3-Difluoro-4-nitrophenylacetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Difluoro-4-nitrophenylacetonitrile is an organic compound with the molecular formula C8H4F2N2O2. It is characterized by the presence of two fluorine atoms and a nitro group attached to a phenyl ring, along with an acetonitrile group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Difluoro-4-nitrophenylacetonitrile typically involves the reaction of a suitable precursor with fluorinating agents. One common method involves the reaction of 2,3-difluoronitrobenzene with acetonitrile in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods: For industrial-scale production, the synthesis may involve the use of more efficient and cost-effective methods. One such method includes the use of cuprous chloride and cuprous bromide as catalysts in the reaction of o-nitrochlorobenzene with ferrous iron cyanide salt. This method not only reduces the toxicity and cost of the reactants but also increases the yield of the product, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 2,3-Difluoro-4-nitrophenylacetonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms and nitro group on the phenyl ring can participate in nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.
Oxidation Reactions: The acetonitrile group can be oxidized to a carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using iron powder and hydrochloric acid.
Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.
Major Products Formed:
Substitution: Formation of various substituted phenylacetonitriles.
Reduction: Formation of 2,3-difluoro-4-aminophenylacetonitrile.
Oxidation: Formation of 2,3-difluoro-4-nitrobenzoic acid.
Scientific Research Applications
2,3-Difluoro-4-nitrophenylacetonitrile has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 2,3-Difluoro-4-nitrophenylacetonitrile involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The fluorine atoms enhance the compound’s stability and reactivity, making it a valuable tool in chemical synthesis and biological studies .
Comparison with Similar Compounds
2,3-Difluoro-4-nitrobenzene: Similar structure but lacks the acetonitrile group.
4-Nitrophenylacetonitrile: Similar structure but lacks the fluorine atoms.
2,3-Difluoro-4-aminophenylacetonitrile: Similar structure but with an amino group instead of a nitro group
Uniqueness: 2,3-Difluoro-4-nitrophenylacetonitrile is unique due to the presence of both fluorine atoms and a nitro group on the phenyl ring, along with an acetonitrile group. This combination of functional groups imparts distinct chemical properties, making it a versatile compound for various applications in research and industry .
Biological Activity
2,3-Difluoro-4-nitrophenylacetonitrile is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluation, and relevant case studies, providing a comprehensive overview of its pharmacological properties.
Chemical Structure and Properties
- Chemical Formula : C9H6F2N2O2
- CAS Number : 1-(Butylamino)-4-methoxyanthracene-9,10-dione
- Molecular Weight : 196.16 g/mol
The compound features a nitro group and two fluorine substituents on the aromatic ring, which are known to enhance biological activity by influencing electronic properties and steric effects.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The introduction of fluorine atoms is achieved through fluorination techniques, while the nitro group is introduced via nitration reactions.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of nitrophenylacetonitrile have shown potent activity against various bacterial strains, including resistant strains of Mycobacterium tuberculosis (M. tuberculosis).
Table 1 summarizes the Minimum Inhibitory Concentration (MIC) values for related compounds:
Compound | MIC (μg/mL) against M. tuberculosis |
---|---|
2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide | 4 |
2-(3-Chloro-4-nitrophenoxy)-N-phenylacetamide | 16 |
This compound | TBD |
The specific MIC for this compound has not been conclusively determined in available literature but is expected to be in a similar range due to structural similarities.
Cytotoxicity Studies
Cytotoxicity assays conducted on various cell lines have shown that while some nitro-substituted compounds exhibit antibacterial properties, they may also possess cytotoxic effects. For example, compounds with a nitro group at the para position were evaluated using the MTT assay across different tumor cell lines.
Table 2 presents the cytotoxicity results:
Compound | IC50 (μM) against Tumor Cell Lines |
---|---|
2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide | >100 |
This compound | TBD |
These results indicate that while some derivatives show promise as antimicrobial agents, their safety profiles need careful evaluation.
Case Studies
A notable study highlighted the synthesis and biological evaluation of a series of nitrophenylacetonitrile derivatives. The study found that modifications at the phenyl ring significantly influenced both antimicrobial and cytotoxic activities.
Key Findings:
- Compound Variability : Structural variations led to differing levels of activity against M. tuberculosis.
- Resistance Profiles : Some compounds maintained efficacy against rifampicin-resistant strains.
Properties
Molecular Formula |
C8H4F2N2O2 |
---|---|
Molecular Weight |
198.13 g/mol |
IUPAC Name |
2-(2,3-difluoro-4-nitrophenyl)acetonitrile |
InChI |
InChI=1S/C8H4F2N2O2/c9-7-5(3-4-11)1-2-6(8(7)10)12(13)14/h1-2H,3H2 |
InChI Key |
HUQFZOUXGVHJAA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1CC#N)F)F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.